molecular formula C14H10ClIN2O3 B5967531 N-(2-chloro-4-iodophenyl)-3-methyl-4-nitrobenzamide

N-(2-chloro-4-iodophenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B5967531
M. Wt: 416.60 g/mol
InChI Key: SYDCEWPFHWJQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-iodophenyl)-3-methyl-4-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, iodo, methyl, and nitro functional groups attached to a benzamide core

Properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIN2O3/c1-8-6-9(2-5-13(8)18(20)21)14(19)17-12-4-3-10(16)7-11(12)15/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDCEWPFHWJQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-iodophenyl)-3-methyl-4-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 3-methyl-4-nitrobenzoic acid.

    Amidation: The 3-methyl-4-nitrobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride reacts with 2-chloro-4-iodoaniline in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro and iodo groups in N-(2-chloro-4-iodophenyl)-3-methyl-4-nitrobenzamide can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Reduction: Tin(II) chloride in hydrochloric acid, room temperature.

    Oxidation: Potassium permanganate in aqueous solution, elevated temperature.

Major Products:

    Substitution: Formation of methoxy or tert-butoxy derivatives.

    Reduction: Formation of N-(2-chloro-4-iodophenyl)-3-methyl-4-aminobenzamide.

    Oxidation: Formation of N-(2-chloro-4-iodophenyl)-3-carboxy-4-nitrobenzamide.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential anti-inflammatory and anticancer properties.
  • Used in the development of diagnostic agents.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of novel catalysts and ligands.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-iodophenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro and iodo groups can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • N-(2-chloro-4-iodophenyl)-3-methoxybenzamide
  • N-(2-chloro-4-iodophenyl)-2-methylpropanamide
  • N-(2-chloro-4-iodophenyl)-2-furamide

Comparison:

  • N-(2-chloro-4-iodophenyl)-3-methyl-4-nitrobenzamide is unique due to the presence of both nitro and methyl groups, which confer distinct electronic and steric properties.
  • The nitro group enhances the compound’s reactivity in reduction reactions, while the methyl group influences its hydrophobicity and binding interactions.
  • Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.